molecular formula C11H14O3 B3057822 Methyl 3-(3-hydroxypropyl)benzoate CAS No. 85431-06-7

Methyl 3-(3-hydroxypropyl)benzoate

Cat. No. B3057822
CAS RN: 85431-06-7
M. Wt: 194.23 g/mol
InChI Key: GVSBSVZBSIOCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04845110

Procedure details

3-(3-Methoxycarbonylphenyl)propanol (1.9 g) was oxidised with chromium trioxide (5.0 g) in pyridine (7.9 ml) as described in Example 1(e) to give the product as a pale oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH2:11][CH2:12][CH2:13][OH:14])[CH:8]=[CH:9][CH:10]=1)=[O:4]>N1C=CC=CC=1.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH2:11][CH2:12][CH:13]=[O:14])[CH:8]=[CH:9][CH:10]=1)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC1)CCCO
Step Two
Name
Quantity
7.9 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.